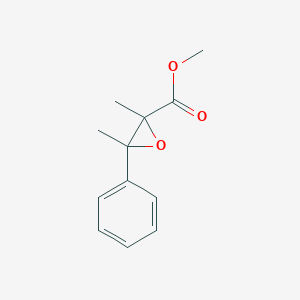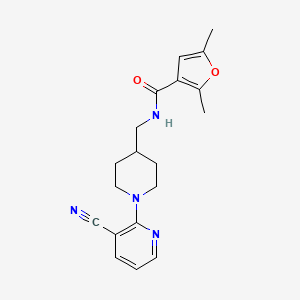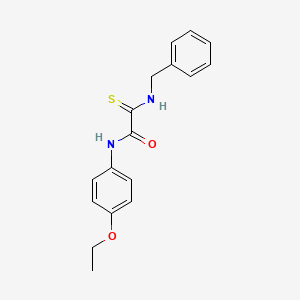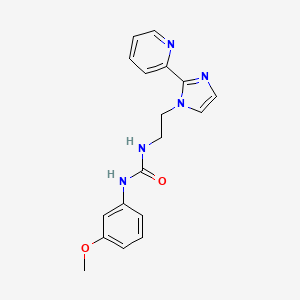
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity :
- Researchers have explored the synthesis of derivatives related to this compound, focusing on their antimicrobial activities. For instance, the synthesis of thiazoles and their derivatives with antimicrobial activities has been a subject of interest. Such derivatives have been tested for their effectiveness against bacterial and fungal pathogens (Wardkhan et al., 2008).
- Another study focused on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Pharmacokinetics and Drug Disposition :
- The pharmacokinetics and disposition of similar compounds in animals and humans have been studied, particularly focusing on their potential in treating cardiovascular diseases. For example, the thiouracil derivative PF-06282999, an irreversible inactivator of myeloperoxidase, has been examined in clinical trials for cardiovascular disease treatment. The study highlights the importance of understanding the physicochemical properties for predicting human pharmacokinetics and elimination mechanisms (Dong et al., 2016).
Antitumor Properties :
- Research has also been conducted on the antitumor properties of derivatives of this compound. For instance, a study synthesized and evaluated the antitumor activity of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The majority of these compounds displayed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).
Enzyme Inhibition Studies :
- The compound's derivatives have been studied for their enzyme inhibitory activities. For instance, the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors were conducted, demonstrating their potential in inhibiting kidney-type glutaminase, which is important for therapeutic applications (Shukla et al., 2012).
Solubility and Thermodynamic Studies :
- Studies have also been conducted on the solubility and thermodynamics of related dihydropyrimidine derivatives, emphasizing the significance of understanding these properties for their application in drug development. For example, the solubility of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various solvents at different temperatures was measured, providing insights into the drug's behavior in different media (Shakeel et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) and the second intermediate is N-(2-ethoxyphenyl)acetamide. These intermediates are synthesized separately and then coupled using appropriate coupling agents and conditions to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "2-mercapto-5-((2-ethoxyphenyl)amino)-6-oxo-1,6-dihydropyrimidine", "sodium hydroxide", "acetic acid", "ethyl acetate", "water", "sodium bicarbonate", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "2-ethoxyaniline" ], "Reaction": [ "Synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio): The synthesis of this intermediate involves the reaction of 4-butylbenzenesulfonyl chloride with 2-mercapto-5-((2-ethoxyphenyl)amino)-6-oxo-1,6-dihydropyrimidine in the presence of sodium hydroxide and acetic acid. The reaction is carried out in ethyl acetate and water, and the product is isolated by filtration and washing with water.", "Synthesis of N-(2-ethoxyphenyl)acetamide: The synthesis of this intermediate involves the reaction of 2-ethoxyaniline with acetic anhydride in the presence of sodium bicarbonate and triethylamine. The reaction is carried out in ethyl acetate and the product is isolated by filtration and washing with water.", "Coupling of intermediates: The two intermediates are coupled using N,N'-dicyclohexylcarbodiimide as the coupling agent and triethylamine as the base. The reaction is carried out in dichloromethane and the product is isolated by filtration and washing with water." ] } | |
CAS番号 |
1223763-95-8 |
製品名 |
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide |
分子式 |
C24H27N3O5S2 |
分子量 |
501.62 |
IUPAC名 |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-5-8-17-11-13-18(14-12-17)34(30,31)21-15-25-24(27-23(21)29)33-16-22(28)26-19-9-6-7-10-20(19)32-4-2/h6-7,9-15H,3-5,8,16H2,1-2H3,(H,26,28)(H,25,27,29) |
InChIキー |
CEIRQOVUJKDAGO-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OCC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)
![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)

![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)





![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B2768216.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)